Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
CAS No.: 132008-67-4
Cat. No.: VC20745227
Molecular Formula: C21H26FNO4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132008-67-4 |
---|---|
Molecular Formula | C21H26FNO4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C21H26FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12,15,23H,1-6H3 |
Standard InChI Key | OMMWXFJGQQAQCG-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Canonical SMILES | CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Chemical Structure and Properties
Molecular Structure and Identification
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate features a 1,4-dihydropyridine core with distinct substituents: a 4-fluorophenyl group at the 4-position, isopropyl groups at positions 2 and 6, and methyl carboxylate groups at positions 3 and 5. This specific structural arrangement contributes to its unique chemical characteristics and potential reactivity patterns compared to other compounds in the same class. The asymmetric distribution of substituents around the dihydropyridine ring creates a distinct three-dimensional structure that influences its chemical behavior and potential biological interactions.
The compound is uniquely identified in chemical databases and regulatory contexts by its CAS number 132008-67-4 . Its IUPAC name, dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate, provides a systematic description according to international nomenclature standards, enabling precise identification and communication about this specific chemical entity .
Physical and Chemical Properties
Understanding the physical and chemical properties of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is essential for researchers working with this compound. These properties determine its behavior in various experimental conditions and influence its handling requirements. The available data on its key physicochemical parameters is summarized in Table 1.
Table 1: Physical and Chemical Properties of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
These properties highlight the compound's relatively complex molecular structure, as indicated by its molecular weight and formula. The storage and transport temperature requirements suggest moderate stability, requiring refrigeration for long-term storage but permitting room temperature conditions during transportation .
Structural Representations
For computational chemistry, database searching, and structural analysis, multiple notational systems are employed to represent Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate. These representations provide standardized ways to describe the compound's structure for various scientific and regulatory purposes.
Table 2: Structural Representations of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
These structural notations serve different purposes: SMILES provides a compact line notation for chemical structures, InChI offers a standardized identifier for chemical substances, and InChIKey functions as a condensed digital representation of the InChI that is particularly useful for database searching and web applications .
Chemical Context: 1,4-Dihydropyridines
Research and Applications
The compound is described as "useful in organic synthesis", indicating its potential role as an intermediate or building block in the synthesis of more complex molecules. This utility in synthesis represents an important application area, particularly in chemical research and development focused on creating novel compounds with potential pharmaceutical or materials science applications.
The presence of reactive functional groups, including the dihydropyridine core, ester groups, and the fluorophenyl moiety, provides multiple sites for potential chemical transformations. These structural features make the compound versatile in synthetic chemistry applications, potentially enabling access to diverse chemical structures through selective modifications at different positions.
Structural Comparison with Related Compounds
Comparison with Other 1,4-Dihydropyridines
To better understand the unique structural features of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate, it is valuable to compare it with related 1,4-DHP compounds. Although the search results don't provide direct comparisons with structural analogues, we can compare it with 1,4-Dihydro-2,6-dimethyl-4-(2,4-dinitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester (CAS: 21835-77-8) to highlight structural variations within the 1,4-DHP class.
Table 3: Comparison of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate with a Related Analogue
Feature | Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate | 1,4-Dihydro-2,6-dimethyl-4-(2,4-dinitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester |
---|---|---|
Core Structure | 1,4-dihydropyridine | 1,4-dihydropyridine |
2,6-Position Substituents | Diisopropyl groups | Dimethyl groups |
4-Position Substituent | 4-fluorophenyl | 2,4-dinitrophenyl |
3,5-Position Substituents | Methyl carboxylate groups | Methyl carboxylate groups |
Molecular Weight | 375.43 g/mol | 391.3 g/mol |
Molecular Formula | C21H26FNO4 | C17H17N3O8 |
This comparison highlights significant structural differences despite the shared 1,4-dihydropyridine core. The presence of bulkier isopropyl groups at the 2,6-positions in our compound of interest, compared to methyl groups in the analogue, would likely affect the three-dimensional structure and potentially the reactivity and biological interactions. Similarly, the electronic and steric properties of the 4-fluorophenyl substituent differ markedly from those of the 2,4-dinitrophenyl group, potentially resulting in distinct chemical and biological characteristics .
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